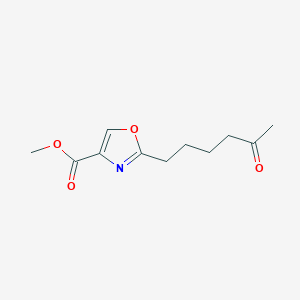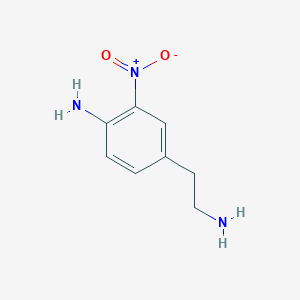
3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile is a heterocyclic compound that contains a pyridine ring, an oxadiazole ring, and a benzonitrile group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridine-3-carboxylic acid hydrazide with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Ammonia (NH3) or amines in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-yl)benzonitrile: Similar structure but with the pyridine ring substituted at the 4-position.
3-(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzonitrile: Similar structure but with the pyridine ring substituted at the 2-position.
3-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzonitrile: Similar structure but with a different oxadiazole ring.
Uniqueness
The uniqueness of 3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the pyridine ring and the oxadiazole ring can affect the compound’s ability to interact with molecular targets, making it a valuable scaffold for drug development and other applications.
Eigenschaften
Molekularformel |
C14H8N4O |
|---|---|
Molekulargewicht |
248.24 g/mol |
IUPAC-Name |
3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile |
InChI |
InChI=1S/C14H8N4O/c15-8-10-3-1-4-11(7-10)13-17-14(19-18-13)12-5-2-6-16-9-12/h1-7,9H |
InChI-Schlüssel |
GTMUQBVFUIUFLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=NOC(=N2)C3=CN=CC=C3)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(tert-Butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B8578066.png)

![N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}acetamide](/img/structure/B8578092.png)

![4-[1-(4-Ethoxyphenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B8578100.png)
![2-[(5-Methyl-1H-pyrrol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8578105.png)
![1-Ethyl-2-methyl-5,6-diphenyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B8578112.png)




